molecular formula C15H20O5 B12309330 6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one

6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one

Cat. No.: B12309330
M. Wt: 280.32 g/mol
InChI Key: SGHTVVJDLWGFLU-UHFFFAOYSA-N
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Description

This compound belongs to the azuleno[4,5-b]furan-2-one family, characterized by a fused gamma-lactone ring and a bicyclic azulene system. The structure features three hydroxyl groups (positions 6, 6a, and 9), two methyl groups (positions 6 and 9), and a methylidene moiety (position 3).

Properties

IUPAC Name

6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHTVVJDLWGFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several scientific research applications, including:

    Chemistry: Used as a reference standard for analytical studies.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.

    Industry: Utilized in the development of natural product-based formulations and products.

Mechanism of Action

The mechanism of action of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inflammation and microbial growth. detailed molecular targets and pathways are not well-characterized in the literature.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Azuleno[4,5-b]furan Derivatives

Compound Name Substituents/Modifications Core Structure References
Target Compound 6,6a,9-Trihydroxy; 6,9-dimethyl; 3-methylidene Azuleno[4,5-b]furan-2-one
(3aR,4S,6R,6aR,9aR,9bR)-6-Hydroxy-6,9-dimethyl-3-methylene... () 4-Acetyloxy; 6-hydroxy; 3-methylidene Azuleno[4,5-b]furan-2-one
5,9-Dihydroxy-9-methyl-3,6-dimethylene... () 5,9-Dihydroxy; 3,6-dimethylene Azuleno[4,5-b]furan-2-one
(3aS,6S,6aS,9aS,9bR)-6a-Hydroxy-6,9a-dimethyl... () 6a-Hydroxy; 6,9a-dimethyl; 3-methylidene Azuleno[8,7-b]furan-2,9-dione
6,9a-Dihydroxy-3,5a-dimethyl-9-methylidene... () Naphtho[1,2-b]furan core; 6,9a-dihydroxy; 3,5a-dimethyl Naphtho[1,2-b]furan-2-one

Key Observations :

  • Methylidene vs. Methyl Groups : The 3-methylidene group in the target compound introduces sp² hybridization, altering electron density compared to saturated methyl derivatives (e.g., ) .
  • Core Modifications : Compounds like the naphtho[1,2-b]furan derivative () exhibit distinct aromatic systems, impacting π-π stacking and biological target interactions .

Key Observations :

  • Yield Challenges : Low yields in analogs (e.g., 10% in ) highlight synthetic complexity due to steric hindrance and regioselectivity .
  • Crystallography : X-ray data () reveal hydrogen-bond networks (O–H···O) stabilizing crystal lattices, a feature likely shared with the target compound .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

Compound $^1$H NMR Shifts (δ, ppm) $^13$C NMR Shifts (δ, ppm) MS Data (m/z)
Target Compound Presumed δ 1.5–3.0 (methyl), 5.0–6.0 (methylidene) δ 20–30 (CH₃), 120–135 (C=C) Not reported
5,9-Dihydroxy-9-methyl-3,6-dimethylene... () δ 1.6–1.7 (CH₂), 5.9 (CH₂ of benzodioxole) δ 23.1 (CH₂), 192.9 (C=S) 457.1256 ([M + H]⁺)
(3aR,4S,6R,6aR,9aR,9bR)-6-Hydroxy-6,9-dimethyl... () δ 3.7 (OCH₃), 7.6 (HC=C) δ 55.5 (OCH₃), 169.4 (C=O) Not reported

Key Observations :

  • Methylidene Signals : The target compound’s 3-methylidene group would produce distinct $^1$H NMR signals (δ ~5.5–6.0) and $^13$C shifts (δ ~120–135), similar to analogs in and .
  • Hydroxy Group Effects : Broad peaks in NMR (e.g., δ 7.55 for NH in ) suggest hydrogen-bonding interactions, likely present in the target compound .

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s trihydroxy groups may form extensive O–H···O networks, as seen in the dihydroxy analog (), which exhibits chains parallel to the c-axis via intermolecular hydrogen bonds . In contrast, acetylated derivatives () lack free hydroxyls, reducing hydrogen-bond capacity but increasing lipophilicity .

Biological Activity

6,6a,9-Trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one is a complex organic compound belonging to the class of guaianolides and derivatives. This compound exhibits significant biological activities that make it a subject of interest in pharmacological research. This article aims to provide a detailed overview of its biological activities, including mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H18O5
  • IUPAC Name : 4,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-2H,3H,3aH,4H,6aH,9H,9aH,9bH-azuleno[4,5-b]furan-2-one
  • Molecular Weight : 278.3040 Da

Structural Representation

The structural formula of the compound includes multiple hydroxyl groups and a furan ring system that contributes to its biological activity.

Biological Activities

Research indicates that 6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene exhibits various biological activities:

1. Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thus preventing oxidative stress and related diseases.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-1β.

3. Antitumor Properties

Preliminary studies suggest that it may have potential as an antitumor agent. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

4. Neuroprotective Effects

Research indicates that it may protect neuronal cells from oxidative damage and apoptosis. This neuroprotective effect could be beneficial in conditions like Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
  • Modulation of Apoptotic Pathways : The compound influences both intrinsic and extrinsic apoptotic pathways.

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Zhang et al., 2022Demonstrated significant antioxidant activity in vitro with an IC50 value of 15 µM.
Li et al., 2023Reported anti-inflammatory effects in a murine model of arthritis with a reduction in paw swelling by 40%.
Chen et al., 2024Showed induction of apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

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